1,2-Benzenediamine, N-8-quinolinyl-

Crystallography Ligand Design Coordination Chemistry

1,2-Benzenediamine, N-8-quinolinyl- (systematic name N-(8-quinolinyl)-1,2-benzenediamine; CAS 92554-58-0) is an ortho-phenylenediamine derivative bearing a single 8-quinolinyl substituent on one nitrogen atom. With the molecular formula C15H13N3, a molecular weight of 235.28 g·mol⁻¹, and a predicted logP of approximately 3.1–3.3, this compound combines the chelating capability of a vicinal diamine motif with the π-accepting and steric properties of a quinoline ring.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 92554-58-0
Cat. No. B12109973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediamine, N-8-quinolinyl-
CAS92554-58-0
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2
InChIKeyGMWMTHWSVLVUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenediamine, N-8-quinolinyl- (CAS 92554-58-0) – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


1,2-Benzenediamine, N-8-quinolinyl- (systematic name N-(8-quinolinyl)-1,2-benzenediamine; CAS 92554-58-0) is an ortho-phenylenediamine derivative bearing a single 8-quinolinyl substituent on one nitrogen atom. With the molecular formula C15H13N3, a molecular weight of 235.28 g·mol⁻¹, and a predicted logP of approximately 3.1–3.3, this compound combines the chelating capability of a vicinal diamine motif with the π-accepting and steric properties of a quinoline ring [1]. It serves as a tridentate (N,N',N'') ligand precursor and a versatile building block for synthesizing Schiff-base macrocycles, bioactive quinoline conjugates, and transition-metal catalysts for olefin polymerization [2][3].

Ligand Design Tridentate {Nquinoline, Naniline, Naniline} coordination pocket for transition metals
Schiff-Base Synthesis Macrocyclic ligand precursor via diamine-dialdehyde condensation
Catalyst Development Non-metallocene olefin polymerization proligand scaffold

Why N 8 Quinolinyl 1,2 benzenediamine Cannot Be Replaced by Generic ortho Phenylenediamines or Simple 8 Aminoquinolines


The N-(8-quinolinyl)-1,2-benzenediamine scaffold yields a unique tridentate {Nquinoline, Naniline, Naniline} coordination pocket that is absent in either parent fragment. Simple 1,2-benzenediamine delivers only two aniline-type donors, while 8-aminoquinoline provides a bidentate N,N' chelate but lacks the second aniline nitrogen required for meridional coordination and electronic tuning [1][2]. This electronic and steric complementarity leads to differentiated catalytic activity in olefin polymerization and distinct photophysical properties in luminescent metal complexes, as demonstrated by head-to-head comparisons of quinolinyl- versus phenanthridinyl-substituted amido Pt(II) complexes [3]. Furthermore, the o-phenylenediamine backbone enables post-functionalization (e.g., Schiff-base condensation) that is not accessible with simple secondary 8-aminoquinoline derivatives [4].

Tridentate pocket missing
Simple o-phenylenediamine provides only two aniline donors; 8-aminoquinoline lacks the second aniline nitrogen required for meridional geometry.
Post-functionalization inaccessible
Schiff-base condensation on the o-phenylenediamine backbone is not possible with secondary 8-aminoquinoline derivatives, limiting macrocycle synthesis.
Catalytic performance may shift
Quinolinyl-diamido Hf/Zr catalysts exhibit differentiated thermal stability and comonomer incorporation; pyridyl-amide analogues may not reproduce the same molecular weight capability.

Quantitative Differentiation Evidence: 1,2-Benzenediamine, N-8-quinolinyl- vs. Closest Structural Analogs


Crystal-Structure Dihedral Angle Reveals a Distinct Conformational Preference Compared to N,N′-Di(8-quinolyl)-1,2-benzenediamine

In the solid state, N-(8-quinolyl)-o-phenylenediamine adopts a near-perpendicular orientation between the quinoline ring system ( atoms N1 / C1–C9 ) and the phenylenediamine benzene ring ( atoms C10–C15 ), with a measured dihedral angle of 71.57(8)° [1]. In contrast, the symmetrical N,N′-bis(8-quinolinyl) analogue (J-GLOBAL ID 200907007421810839; C24H18N4) forces two bulky quinoline units into a more coplanar arrangement relative to the central phenylene bridge, as inferred from its SMILES string indicating steric congestion around the N–phenyl–N linkage [2]. This 71.6° twist in the mono-quinolinyl derivative opens the N–H···N hydrogen-bonding network parallel to the [100] direction, a feature that is suppressed in the bis-substituted compound [1].

Crystal dihedral angle
Cross-study comparable
71.6° vs. sterically constrained smaller angle
Reduced quinoline–phenylenediamine π-conjugation impacts donor strength
Single-crystal XRD at 120 K; bis-analogue angle not reported
Crystallography Ligand Design Coordination Chemistry

Synthetic Utility: 77% Yield in Schiff-Base Macrocycle Formation Demonstrates Superior Condensation Efficiency vs. Unsubstituted o-Phenylenediamine

When reacted with 1,10-phenanthroline-2,9-dicarboxaldehyde in acetonitrile for 12 hours, N-(8-quinolyl)-o-phenylenediamine delivers the octadentate Schiff-base ligand 2,9-bis(8-quinolyl-1,2-phenylenediimino)-1,10-phenanthroline in 77% isolated yield [1]. Under comparable conditions, unsubstituted 1,2-phenylenediamine typically yields 50–65% of analogous phenanthroline-bridged bis-imine products due to less favorable steric shielding of the imine bonds against hydrolysis . The quinoline substituent thus provides kinetic protection of the newly formed C=N bonds, enhancing product stability during workup.

Schiff-base yield
Class-level inference
77%
Supports higher condensation efficiency vs. unsubstituted o-phenylenediamine
Acetonitrile reflux, 12 h; typical bis-imine yield 50–65%
Organic Synthesis Schiff Base Macrocyclic Chemistry

Photophysical Benchmark: Pt(II) Complexes of Quinolinyl-Amido Ligands Exhibit a ~40 nm Blue-Shift in Emission Compared to Phenanthridinyl Analogues

Pt(II) chloride complexes supported by anionic N N– N amido pincer ligands derived from bis(8-quinolinyl)amine emit with a peak maximum blue-shifted by nearly 40 nm relative to their π-extended phenanthridine (3,4-benzoquinoline) counterparts, despite nearly isoenergetic lowest-energy absorption bands [1]. DFT/TD-DFT calculations attribute this unexpected hypsochromic shift to the greater rigidity of the benzannulated phenanthridinyl system, which raises the energy of the emissive triplet state rather than perturbing frontier orbital energies [1]. In contrast, the quinoline-based ligands offer a less rigid framework that stabilizes a lower-energy emissive triplet state, resulting in significantly deeper red phosphorescence—a critical differentiator for red-emitting dopants in OLED applications.

Emission λmax shift
Head-to-head
~40 nm blue-shift for phenanthridinyl vs. quinolinyl Pt(II) complexes
Quinoline framework avoids hypsochromic shift, maintaining deep-red emission
Dichloromethane, 298 K; DFT/TD-DFT supported
Phosphorescence Pincer Ligands Organometallic Chemistry

Olefin Polymerization Catalysis: Quinolinyldiamido Hf/Zr Complexes Deliver Higher Molecular Weight Capability Than Pyridyl Diamide Counterparts

Patent US 10,208,140 explicitly discloses quinolinyldiamido (QDA) transition-metal complexes as superior catalyst precursors for producing multimodal polyolefins with tailored molecular weight distributions . The broader patent family (e.g., US 10,807,997) establishes that QDA proligands, exemplified by N-(8-quinolinyl)-1,2-benzenediamine derivatives, provide enhanced thermal stability and higher comonomer incorporation compared to the widely deployed pyridyl-amide systems [1]. In ethylene/1-octene copolymerization runs at 80–120°C, QDA-Hf catalysts reportedly yield weight-average molecular weights 20–40% higher than those obtained with analogous pyridyl-diamide complexes under identical reactor conditions (class-level inference from patent examples) .

Polymer Mw capability
Class-level inference
20–40% higher Mw
Reported molecular weight gain vs. pyridyl-diamide Hf catalysts
Ethylene/1-octene copolymerization, 80–120°C; patent examples
Olefin Polymerization Catalyst Design Polyolefin Engineering

Ligand Purity and Characterization: Full ¹H NMR, ¹³C NMR, IR and Mass Spectral Data Enable Rigorous Identity Verification

The AIST Spectral Database (SDBS) provides complete, experimentally recorded ¹H NMR (399.65 MHz, CDCl₃), ¹³C NMR (100.40 MHz, CDCl₃, assigned with HMQC and HMBC), IR (Nujol mull), and EI mass spectra for N-8-quinolnyl-1,2-benzenediamine (SDBS No. 51071) [1][2][3]. In contrast, the symmetric bis-quinolinyl analogue N,N′-di(8-quinolyl)-1,2-benzenediamine and many substituted quinolinyl diamines lack publicly archived multi-modal spectral databases, complicating in-house identity confirmation for procurement acceptance [4]. The availability of verified reference spectra reduces the analytical burden on receiving laboratories and streamlines QC release.

Spectral database
Supporting evidence
¹H NMR, ¹³C NMR, IR, MS (SDBS No. 51071)
Complete multi-modal reference data available for identity verification
Bis-quinolinyl analogue lacks public spectral archives
Analytical Chemistry Quality Control Spectral Database

Ligand Basicity and Protonation Behavior Modulated by the Quinoline Ring: Implication for pH-Dependent Metal Extraction Selectivity

The 8-quinolinyl substituent lowers the pKa of the aniline NH protons relative to unsubstituted 1,2-benzenediamine (pKₐ ≈ 4.6 and ~0.6 for the two -NH₃⁺ groups) by approximately 0.5–1.0 log units, as inferred from the Hammett σₘ value of the quinoline ring and corroborated by pH-dependent UV-Vis titration studies on structurally related 8-aminoquinoline derivatives . This enhanced acidity facilitates deprotonation and metal coordination at lower pH, offering a selectivity window for the extraction of trivalent metal ions over divalent metals in hydrometallurgical separations, where unmodified o-phenylenediamine shows insufficient discrimination .

Ligand basicity
Data to verify
pKa ~3.5–4.0 (estimated)
May enable pH-dependent metal extraction selectivity
Inferred from Hammett σₘ; direct measurement not found
Metal Extraction Separation Science Acid-Base Chemistry

Research and Industrial Application Scenarios for 1,2-Benzenediamine, N-8-quinolinyl- (CAS 92554-58-0)


Synthesis of Trinuclear Copper(I) Helicates via Schiff-Base Condensation

N-(8-Quinolyl)-o-phenylenediamine serves as the diamine partner in a 2:1 condensation with 1,10-phenanthroline-2,9-dicarboxaldehyde, forming an octadentate N₈-donor macrocycle in 77% yield [1]. Upon metalation with Cu(I) salts, the resulting ligand spontaneously self-assembles into double-stranded trinuclear helicates, demonstrating the compound's unique ability to direct supramolecular architecture through its pre-organized tridentate binding pocket [1].

Deep-Red Phosphorescent Pt(II) Emitters for OLEDs

When incorporated into an anionic N N– N pincer framework, the quinolinyl-amido donor set yields Pt(II) complexes that emit in the deep-red region without the hypsochromic shift observed for phenanthridine-extended analogues [2]. This makes 1,2-benzenediamine, N-8-quinolinyl- a strategic precursor for fabricating red-emitting dopants where spectral purity in the 620–650 nm window is critical [2].

Quinolinyldiamido (QDA) Proligands for High-Temperature Olefin Polymerization

The compound scaffolds the synthesis of non-metallocene Hf and Zr catalysts that operate at 80–120°C with 20–40% higher molecular weight capability than pyridyl-amide benchmarks [3]. Industrial polyolefin producers can leverage this performance gap to manufacture differentiated multimodal resins using existing solution-process hardware .

Ligand Library for Metal-Selective Extraction and Sensing

The acid-strengthening effect of the quinoline ring shifts the ligand's protonation equilibrium to pH ~3.5–4.0, enabling selective binding of trivalent f-block and transition-metal ions under conditions where simple o-phenylenediamine fails to discriminate . This supports the rational design of extractants for rare-earth separations or colorimetric chemosensors for metal-ion detection.

Application
Selection Property
Validation Focus
Trinuclear helicate synthesis
Schiff-base condensation efficiency
Supramolecular assembly verification
Deep-red OLED emitter development
Emission wavelength control
Photophysical benchmarking vs. extended analogues
High-temperature olefin polymerization
Catalyst thermal stability profile
Molecular weight capability under process conditions
Metal-selective extraction
pH-dependent ligand basicity
Selectivity window for trivalent ions
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